molecular formula C18H17ClN2O B12732628 Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- CAS No. 680611-61-4

Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)-

Cat. No.: B12732628
CAS No.: 680611-61-4
M. Wt: 312.8 g/mol
InChI Key: NDUBFDHNGRZGIL-UHFFFAOYSA-N
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Description

Structure and Key Features The compound "Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)-" features a phenol group (hydroxyl-substituted benzene) linked to a 7-chloro-1-cyclopentylindazole moiety. This hybrid structure combines the aromaticity of phenol with the heterocyclic indazole core, which is substituted with a chlorine atom at position 7 and a cyclopentyl group at position 1.

The cyclopentyl group may be introduced using alkylation or nucleophilic substitution strategies .

Potential Applications Phenolic compounds are known for antimicrobial, anti-inflammatory, and antiplatelet activities . The indazole core, common in kinase inhibitors and anticancer agents, suggests this compound could serve as a lead structure in drug discovery, particularly targeting pathologies influenced by redox or inflammatory pathways.

Properties

CAS No.

680611-61-4

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

4-(7-chloro-1-cyclopentylindazol-3-yl)phenol

InChI

InChI=1S/C18H17ClN2O/c19-16-7-3-6-15-17(12-8-10-14(22)11-9-12)20-21(18(15)16)13-4-1-2-5-13/h3,6-11,13,22H,1-2,4-5H2

InChI Key

NDUBFDHNGRZGIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC=C3Cl)C(=N2)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthesis of 7-Chloro-1H-Indazole Core

  • Starting from appropriately substituted benzonitriles or anilines, the indazole ring is constructed via hydrazine-mediated cyclization.
  • For example, 2,6-dichlorobenzonitrile can be converted to 7-chloro-1H-indazol-3-amine through regioselective bromination and hydrazine cyclization steps, as demonstrated in recent scalable syntheses of related indazole derivatives.
  • This approach yields the 7-chloro-indazole scaffold with high regioselectivity and is amenable to scale-up without chromatographic purification.

N1-Cyclopentylation

  • The N1 position of the indazole is alkylated with cyclopentyl halides or cyclopentyl electrophiles under basic conditions.
  • This step requires careful control to avoid over-alkylation or substitution at other nucleophilic sites.
  • Typical conditions involve the use of potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.

Introduction of the Phenol Group at the 4-Position

  • The phenol substituent at the 4-position can be introduced via cross-coupling reactions or nucleophilic aromatic substitution, depending on the availability of suitable leaving groups.
  • A common method involves the use of 4-halogenated indazole intermediates, which undergo palladium-catalyzed coupling with phenol derivatives.
  • Alternatively, direct hydroxylation of a 4-halogenated intermediate under copper-catalyzed conditions can yield the phenol functionality.

Comparative Table of Key Synthetic Steps and Conditions

Step Reagents/Conditions Yield Range (%) Notes
Indazole ring formation 2,6-Dichlorobenzonitrile + hydrazine 38–45 Regioselective bromination precedes cyclization; scalable without chromatography
N1-Cyclopentylation Cyclopentyl halide, K2CO3 or NaH, DMF/DMSO 60–80 Requires controlled alkylation to avoid side reactions
Phenol group introduction Pd-catalyzed coupling or Cu-catalyzed hydroxylation 50–75 Depends on leaving group and catalyst system

Research Findings and Optimization Notes

  • The regioselective halogenation step is critical to ensure chlorine substitution at the 7-position without affecting other ring positions.
  • N1-alkylation efficiency improves with the use of polar aprotic solvents and mild bases to prevent decomposition of the indazole ring.
  • Phenol installation via palladium-catalyzed coupling benefits from ligand optimization and base selection to maximize yield and minimize by-products.
  • Photoredox catalysis methods offer promising mild alternatives for functionalization but require further adaptation for phenol substitution.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the indazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and indazole rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Various substituted phenol and indazole derivatives.

Scientific Research Applications

Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride ()

Property Target Compound 3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride
Core Structure Indazole + phenol Indazole + carboxylic acid
Substituents 7-Cl, 1-cyclopentyl, 4-phenol 7-carboxylic acid, 3-phenyl
Solubility Moderate (phenol enhances hydrophilicity) High (carboxylic acid and hydrochloride salt)
Biological Relevance Potential anti-inflammatory/antimicrobial Likely bioactive due to carboxylic acid’s ionic nature

Key Differences :

  • The target compound’s phenol group may confer antioxidant properties, whereas the carboxylic acid in the analog enhances solubility and ionic interactions .
  • The cyclopentyl group in the target compound could improve membrane permeability compared to the phenyl group in the analog.

4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine ()

Property Target Compound 4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine
Core Structure Indazole Benzimidazole
Substituents 7-Cl, 1-cyclopentyl, 4-phenol 3,4-dichlorobenzyl, 4-phenyl
Electron Effects Electron-withdrawing Cl and phenol Electron-withdrawing dichlorobenzyl
Synthetic Yield Not reported 10% (low yield due to steric hindrance)

Key Differences :

  • The benzimidazole core in the analog may exhibit stronger hydrogen-bonding capacity than indazole, affecting target binding.
  • The dichlorobenzyl group in the analog introduces bulkiness and halogen-mediated interactions, which are absent in the target compound .

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride ()

Property Target Compound 1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl
Core Structure Indazole Cyclopentapyrazole
Substituents 7-Cl, 1-cyclopentyl, 4-phenol 4-fluorophenyl, cyclopentane fused ring
Molecular Weight Higher (due to Cl and phenol) 253.7 g/mol
Applications Drug discovery (theoretical) Pharmaceutical/agrochemical research

Key Differences :

  • The fluorophenyl group in the analog provides metabolic stability, whereas the phenol in the target compound may increase susceptibility to glucuronidation .

Research Implications and Limitations

  • Structural Insights: The target compound’s phenol and chlorine substituents may synergize to enhance redox activity, a trait less pronounced in analogs with carboxylic acid or benzimidazole cores .
  • Data Gaps : Direct biological data for the target compound are absent in the evidence; comparisons rely on structural extrapolation from analogs.

Biological Activity

Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)-, a compound with the CAS number 680611-61-4, has garnered attention for its potential biological activities. This article delves into its structure, biological interactions, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- is C18H17ClN2O, with a molecular weight of 312.8 g/mol. The compound features a phenolic group and an indazole moiety, characterized by the presence of a chlorine atom and a cyclopentyl group attached to the indazole ring. These structural components contribute to its unique chemical properties and potential reactivity in biological systems .

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within the body. The presence of the phenolic and indazole structures suggests that it may act as a modulator for various biochemical pathways. Research indicates that it could influence:

  • Enzymatic Activity : Potential inhibition or activation of enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with specific receptors that could mediate physiological responses.
  • Cell Signaling : Modulation of signaling pathways associated with inflammation and cellular proliferation .

Pharmacological Effects

Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- has been studied for its potential pharmacological effects, which may include:

  • Anti-inflammatory Activity : Similar compounds have shown promise in treating inflammatory conditions such as arthritis and inflammatory bowel disease .
  • Antinociceptive Properties : The compound may exhibit pain-relieving effects, which are significant in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)-, it is useful to compare it with related compounds. The following table summarizes key differences:

Compound NameNotable Differences
Phenol, 4-(1H-indazol-3-yl)-Lacks chlorine and cyclopentyl groups
Phenol, 4-(7-bromo-1-cyclopentyl-1H-indazol-3-yl)-Contains bromine instead of chlorine
Phenol, 4-(7-chloro-1-methyl-1H-indazol-3-yl)-Substituted with a methyl group instead of cyclopentyl

The unique features of Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- enhance its potential applications in drug development and therapeutic interventions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Inflammatory Disease Models : In vivo studies demonstrated that derivatives similar to this compound effectively reduced inflammation markers in models of rheumatoid arthritis .
  • Pain Management Studies : Animal models indicated significant antinociceptive effects when administered doses were optimized .

These findings suggest that Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- could be a valuable candidate for further pharmaceutical development.

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